Nafamostat hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

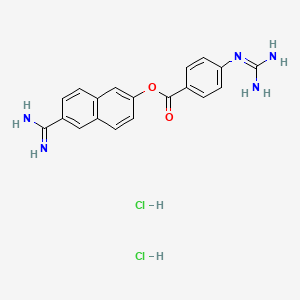

Molecular Formula |

C19H19Cl2N5O2 |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;dihydrochloride |

InChI |

InChI=1S/C19H17N5O2.2ClH/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;;/h1-10H,(H3,20,21)(H4,22,23,24);2*1H |

InChI Key |

GKGJACPQHBIISL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Nafamostat Hydrochloride: A Technical Guide to its Mechanism of Action on Serine Proteases

Introduction

Serine proteases constitute a vast and critical family of enzymes involved in a multitude of physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and immunity.[1] Their dysregulation is a hallmark of numerous diseases, making them significant targets for therapeutic intervention.[1] Nafamostat hydrochloride (also known as nafamostat mesylate) is a potent, synthetic, broad-spectrum inhibitor of serine proteases.[2][3] Initially developed in Japan, it is clinically used for treating acute pancreatitis and as an anticoagulant during extracorporeal circulation like hemodialysis.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms by which nafamostat inhibits serine proteases, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Covalent Acyl-Enzyme Intermediate Formation

Nafamostat does not function as a simple reversible competitive inhibitor. Instead, it acts as a "slow tight-binding substrate" or a time-dependent competitive inhibitor.[4][7] Its potent inhibitory effect stems from a two-step mechanism that ultimately traps the target enzyme in a stable, catalytically inactive state.

The process begins with nafamostat binding to the active site of the serine protease, forming a non-covalent Michaelis complex.[8] The enzyme's catalytic serine residue then attacks the ester bond of nafamostat.[9][10] This leads to the hydrolysis of nafamostat into two parts: 4-guanidinobenzoic acid (GBA) and 6-amidino-2-naphthol (6A2N).[7][10] The GBA moiety forms a covalent acyl-enzyme intermediate with the active site serine (e.g., Ser441 in TMPRSS2 or Ser195 in trypsin).[7][11] While the 6A2N fragment is released, the GBA remains covalently bound.[7][10]

The key to nafamostat's efficacy is the extreme stability of this acyl-enzyme intermediate. The deacylation step, which would release the GBA and regenerate the active enzyme, is exceptionally slow.[7] This prolonged occupation of the active site effectively sequesters the enzyme, leading to potent and sustained inhibition.[4][7]

Quantitative Inhibitory Activity

Nafamostat exhibits potent inhibitory activity against a diverse range of human serine proteases. Its broad specificity makes it a valuable tool for studying complex biological systems where multiple proteases are active, such as the blood coagulation cascade.[1] The following table summarizes its reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against several key enzymes.

| Target Protease | Inhibition Constant (Ki) | IC50 | Assay Method |

| Trypsin | 11.5 µM (Ki), 0.4 nM (Ki*)[7] | 50 nM[1] | Kinetic Analysis, N/A |

| TMPRSS2 | N/A | 5 nM[1], 55 nM[12] | Fluorescence, Cell-based |

| HGFA | 25 nM[1] | N/A | Fluorescence |

| Thrombin | N/A | ~1 µM[1][13] | Coagulation |

| Factor Xa (FXa) | N/A | 0.1 µM[1] | Coagulation |

| Factor XIa (FXIa) | N/A | 1.8 nM[10][13] | Chromogenic |

| Factor XIIa (FXIIa) | N/A | 1.5 nM[10][13] | Chromogenic |

| Kallikrein | N/A | Potent Inhibitor[1] | N/A |

| Plasmin | N/A | Potent Inhibitor[1] | Fibrinolysis |

| uPA | N/A | 2.5 nM[10][13] | Chromogenic |

| Matriptase | N/A | 4.2 nM[10][13] | Chromogenic |

| C1r / C1s | N/A | 0.1 µM / 0.02 µM[13] | N/A |

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Inhibition of Key Signaling Pathways

A. The Blood Coagulation Cascade

The coagulation cascade is a series of zymogen-to-active-protease conversions, with many steps being susceptible to inhibition by nafamostat.[1] By inhibiting multiple serine proteases within this pathway, including thrombin, Factor Xa, and Factor XIIa, nafamostat effectively functions as an anticoagulant.[2][5] This broad activity is the basis for its clinical use in preventing blood clot formation during hemodialysis.[2][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. odp-covid19-ui [opendata.ncats.nih.gov]

- 4. Nafamostat - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 6. What is Nafamostat Mesilate used for? [synapse.patsnap.com]

- 7. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Nafamostat Mesilate

Introduction: Nafamostat mesilate, a synthetic serine protease inhibitor, is a critical therapeutic agent used in the treatment of acute pancreatitis and as an anticoagulant during hemodialysis.[1] Its synthesis is a multi-step process that requires the careful preparation of two key intermediates, followed by a crucial condensation reaction and final salt formation. This technical guide provides a detailed overview of the synthetic pathway, including experimental protocols, quantitative data, and a visual representation of the chemical transformations involved.

Overall Synthesis Strategy

The most common and established pathway for synthesizing Nafamostat mesilate can be segmented into three core stages:

-

Synthesis of Intermediate 1: 4-Guanidinobenzoic Acid Hydrochloride. This involves the conversion of the amino group of p-aminobenzoic acid into a guanidine group.

-

Synthesis of Intermediate 2: 6-Amidino-2-naphthol Methanesulfonate. This intermediate can be prepared through several routes, often starting from 6-hydroxy-2-naphthaldehyde or 6-cyano-2-naphthol.

-

Condensation and Salt Formation. The two key intermediates are coupled to form the ester linkage of the Nafamostat base, which is then converted to its mesilate salt for improved stability and solubility.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall synthetic pathway for Nafamostat Mesilate.

Stage 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This initial stage focuses on the preparation of the benzoyl portion of the final molecule. The primary method involves the reaction of p-aminobenzoic acid with cyanamide in an acidic medium.[1][2]

Experimental Protocol

-

Dissolve p-aminobenzoic acid in ethanol within a reaction vessel.

-

Add concentrated hydrochloric acid to the solution.

-

Cool the mixture to a reduced temperature (e.g., 0-5 °C).

-

Slowly add an aqueous solution of cyanamide dropwise, ensuring the temperature is maintained.

-

Allow the reaction to stir at room temperature for several hours to proceed to completion.

-

The product, 4-guanidinobenzoic acid hydrochloride, will precipitate from the solution.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with a suitable solvent, such as cold ethanol, to remove residual impurities.

-

Dry the final product under a vacuum.[1]

Quantitative Data

| Reactant/Solvent | Amount | Ratio Unit | Reference |

| p-Aminobenzoic Acid | 48 | g | [2] |

| Concentrated Hydrochloric Acid | 30 | mL | [2] |

| Ethanol | 100 | mL | [2] |

| 50% Cyanamide (aq. solution) | 172 | g | [2] |

Stage 2: Synthesis of 6-Amidino-2-naphthol Methanesulfonate

The synthesis of this second key intermediate is more complex and has several reported routes. An older method involving the use of highly toxic copper cyanide has been largely superseded by safer alternatives.[3][4] A modern approach begins with 6-hydroxy-2-naphthaldehyde.[3][4]

Experimental Protocol (Modern Route)

-

Formation of 6-Cyano-2-naphthol: Add 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride to a reaction flask containing dimethyl sulfoxide (DMSO). Heat the mixture (e.g., to 100°C) for approximately one hour to facilitate an addition-elimination reaction, yielding 6-cyano-2-naphthol.[3][4]

-

Pinner Reaction: Measure anhydrous methanol into a three-necked flask and cool to 0-5°C. Add acetyl chloride dropwise to generate an HCl/methanol solution in situ. Add the 6-cyano-2-naphthol from the previous step and allow the reaction to proceed for approximately 10 hours at 10°C. This forms the 6-hydroxy-2-naphthalene imino methyl ester hydrochloride intermediate.[3][4][5]

-

Aminolysis: Add a solvent such as methyl tert-butyl ether to precipitate the intermediate, which is then filtered and washed. The dried solid is mixed with ethanol, heated to 50°C, and subjected to a stream of dry ammonia gas for about 3 hours to form 6-amidino-2-naphthol.[5]

-

Salt Formation: Evaporate the solvent to obtain a yellow solid. Stir this solid with a saturated sodium bicarbonate solution, then filter and wash with water until neutral. Suspend the product in methanol and add methanesulfonic acid dropwise. Add methyl tert-butyl ether to precipitate the final product, 6-amidino-2-naphthol methanesulfonate.[5]

-

Purification: The final product can be recrystallized from ethanol to achieve high purity.[5]

Quantitative Data

| Starting Material | Reagent/Solvent | Quantity | Yield | Melting Point | Reference |

| 6-Cyano-2-naphthol | Acetyl Chloride | 85 g | 75 g (53%) | 227-230 °C | [5] |

| Anhydrous Ethanol | 430 mL | [5] | |||

| Methanol | 800 mL | [5] |

Stage 3: Condensation and Final Salt Formation

This final stage involves the esterification reaction between the two key intermediates, followed by the formation of the mesilate salt. Modern methods favor coupling agents like s-trichlorotriazine (TCT) over older reagents like dicyclohexylcarbodiimide (DCC), as they offer simpler work-up procedures and are more environmentally benign.[1][6]

Experimental Protocol (TCT-Mediated)

-

Suspend 4-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol in an appropriate aprotic solvent, such as dichloromethane.[1]

-

To this suspension, add the coupling agent, s-trichlorotriazine (TCT), and a non-nucleophilic base, typically N-methylmorpholine (NMM).[1][6]

-

Stir the reaction mixture at room temperature until completion, which can be monitored by techniques such as TLC or HPLC.

-

Upon completion, perform an aqueous work-up by washing the mixture with water to remove byproducts like cyanuric acid and unreacted starting materials.[1]

-

Isolate the crude Nafamostat base.

-

Dissolve the crude base in a suitable solvent.

-

Add methanesulfonic acid to the solution to induce the precipitation of the Nafamostat mesilate salt.

-

Isolate the final product by filtration, wash with a suitable solvent, and dry under vacuum.[1]

Quantitative Data

| Reactant/Catalyst | Amount | Ratio Unit | Reference |

| 4-Guanidinobenzoic Acid HCl | 5.9 | g | [2] |

| 6-Amidino-2-naphthol | 5.9 | g | [2] |

| 4,5-Dicyanoimidazole | 0.05 | g | [2] |

| Dichloromethane | 30 | mL | [2] |

Note: The data in this table refers to a specific patented procedure and may vary from the TCT-mediated protocol.

Logical Flow of Condensation Reaction

Caption: Logical workflow for the final condensation and salt formation step.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103641749A - Preparation method of nafamostat mesylate - Google Patents [patents.google.com]

- 3. New 6-amidino-2-naphthol methanesulfonate synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103896809A - New 6-amidino-2-naphthol methanesulfonate synthesis method - Google Patents [patents.google.com]

- 5. 6-AMIDINO-2-NAPHTHOL METHANESULFONATE CAS#: 82957-06-0 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Nafamostat Hydrochloride: A Technical Guide to its Primary Enzymatic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafamostat hydrochloride, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum enzymatic inhibition.[1][2] Initially developed as an anticoagulant, its therapeutic potential has expanded to include applications in pancreatitis, and more recently, as an antiviral agent.[2][3] This technical guide provides an in-depth overview of the primary enzymatic targets of this compound, presenting quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visualizations of the key signaling pathways it modulates.

Introduction

This compound is a potent, rapid-acting inhibitor of a wide range of serine proteases.[4] These enzymes play critical roles in numerous physiological and pathological processes, including blood coagulation, fibrinolysis, inflammation, and viral entry into host cells.[3][5] The mechanism of action of Nafamostat involves the formation of a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of the target protease, effectively blocking its function.[4] This guide focuses on the primary enzymatic targets of Nafamostat, providing a consolidated resource for researchers and drug development professionals.

Primary Enzymatic Targets and Inhibitory Potency

Nafamostat exhibits inhibitory activity against a diverse array of serine proteases. Its primary targets are key enzymes in the coagulation cascade, the complement system, and cellular proteases exploited by viruses for cell entry. The inhibitory potency of Nafamostat against these enzymes is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes the available quantitative data for the primary enzymatic targets of this compound.

| Target Enzyme | Parameter | Value | Organism/System | Reference(s) |

| Coagulation Factors | ||||

| Thrombin (Factor IIa) | IC50 | 0.1 µM | Human | [6] |

| Factor Xa | IC50 | 21.1 µM | Human | [7] |

| Factor XIIa | Ki | 105 nM | Human | [7] |

| Fibrinolytic System | ||||

| Plasmin | IC50 | - | - | [6] |

| Kallikrein-Kinin System | ||||

| Kallikrein | IC50 | - | Human | [8] |

| Complement System | ||||

| C1r | IC50 | 0.1 µM | - | [6] |

| C1s | IC50 | 0.02 µM | - | [6] |

| Digestive Enzymes | ||||

| Trypsin | Ki | 15 nM | - | [9] |

| Trypsin | IC50 | 0.02 µM | - | [6] |

| Other Proteases | ||||

| Tryptase | Ki | 95.3 pM | Human | [9] |

| TMPRSS2 | IC50 | 0.27 nM | Human | [5] |

| TMPRSS2 | EC50 (SARS-CoV-2) | 11 nM | Human (Calu-3 cells) | [6][10] |

| uPA | IC50 | 2.5 nM | - | [6] |

| Matriptase | IC50 | 4.2 nM | - | [6] |

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate and enzyme concentrations. The data presented here are for comparative purposes.

Key Signaling Pathways Modulated by Nafamostat

Nafamostat's therapeutic effects are a direct consequence of its ability to inhibit key serine proteases in critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the points of inhibition by Nafamostat in the coagulation cascade, the complement pathway, and the TMPRSS2-mediated viral entry of SARS-CoV-2.

Inhibition of the Coagulation Cascade

Nafamostat's anticoagulant properties stem from its inhibition of multiple serine proteases in the coagulation cascade, including thrombin and Factor Xa.[3]

Modulation of the Complement System

Nafamostat has been shown to inhibit the classical complement pathway by targeting C1r and C1s, two key serine proteases involved in its activation.[9]

References

- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nafamostat - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nafamostat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. benchchem.com [benchchem.com]

- 9. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

The Genesis of a Potent Protease Inhibitor: A Technical History of Nafamostat Mesilate

An In-depth Guide for Researchers and Drug Development Professionals

Initially synthesized and developed in Japan, Nafamostat mesilate, also known as FUT-175, has emerged as a versatile and potent synthetic serine protease inhibitor with a rich history of development and a broadening scope of clinical applications.[1] From its initial use as a short-acting anticoagulant in extracorporeal circulation to its established role in the management of acute pancreatitis and its more recent investigation as a promising antiviral agent, the journey of Nafamostat mesilate offers valuable insights into the targeted inhibition of proteolytic enzymes.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and mechanistic underpinnings of Nafamostat mesilate, presenting key quantitative data, detailed experimental protocols, and visualizations of its interactions with critical physiological pathways.

Discovery and Early Development

The development of Nafamostat mesilate originated from the pursuit of potent, short-acting anticoagulants for use in procedures such as hemodialysis, where precise control of coagulation is paramount.[1] Japanese researchers were at the forefront of this endeavor, leading to the synthesis and initial characterization of Nafamostat mesilate in the 1980s.[1] Its broad-spectrum inhibitory activity against a range of serine proteases quickly became apparent, paving the way for its exploration in other clinical contexts characterized by excessive protease activity, most notably acute pancreatitis.[1]

Synthesis of Nafamostat Mesilate

The chemical synthesis of Nafamostat mesilate is a multi-step process that has been refined over the years. A common synthetic route involves the preparation of two key intermediates: 4-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate. These intermediates are then coupled, followed by salt formation with methanesulfonic acid to yield the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis of Nafamostat Mesilate

A representative, generalized protocol for the synthesis of Nafamostat mesilate is outlined below. It is important to note that specific reaction conditions and purification methods may vary based on patented and proprietary processes.

Step 1: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride [3]

-

Dissolve p-aminobenzoic acid in ethanol.

-

Add concentrated hydrochloric acid to the solution.

-

Cool the mixture and slowly add an aqueous solution of cyanamide while maintaining a controlled temperature.

-

Allow the reaction to proceed at room temperature for several hours.

-

Isolate the resulting precipitate, 4-guanidinobenzoic acid hydrochloride, by filtration.

-

Wash the precipitate with ethanol and dry under vacuum.

Step 2: Synthesis of 6-Amidino-2-naphthol Methanesulfonate [4]

The synthesis of this intermediate is often proprietary. A general conceptual pathway is provided.

-

Convert 6-hydroxy-2-naphthoic acid to its corresponding amide.

-

Subsequently, convert the amide to the amidine.

-

Form the methanesulfonate salt.

Step 3: Coupling and Salt Formation [4]

-

Suspend 4-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate in an aprotic solvent (e.g., dichloromethane).

-

Add a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), to the suspension.[4]

-

Allow the reaction to proceed at room temperature for 8 to 15 hours.[4]

-

Work up the reaction mixture by washing with aqueous solutions to remove byproducts.

-

Dissolve the crude Nafamostat base in a suitable solvent.

-

Add methanesulfonic acid to precipitate Nafamostat mesilate.

-

Isolate the final product by filtration, wash with a suitable solvent, and dry.

Mechanism of Action: A Multi-pronged Attack on Serine Proteases

Nafamostat mesilate exerts its therapeutic effects by inhibiting a wide array of serine proteases that play crucial roles in various physiological and pathological processes.[5] Its mechanism of action involves the formation of a reversible covalent bond with the active site of these enzymes, effectively blocking their catalytic activity.[1] This broad inhibitory profile underpins its utility in diverse clinical settings.

Inhibition of the Coagulation Cascade

One of the primary applications of Nafamostat mesilate is as an anticoagulant.[5] It targets multiple key proteases within the coagulation cascade, thereby preventing the formation of fibrin clots.[5]

dot

Caption: Inhibition of the Coagulation Cascade by Nafamostat Mesilate.

Modulation of the Kallikrein-Kinin System

The kallikrein-kinin system is intricately involved in inflammation, blood pressure regulation, and pain. Nafamostat mesilate inhibits plasma kallikrein, thereby reducing the production of the potent inflammatory mediator, bradykinin.[6]

dot

Caption: Inhibition of the Kallikrein-Kinin System by Nafamostat Mesilate.

Attenuation of the Complement System

The complement system is a vital component of the innate immune response. However, its overactivation can contribute to tissue damage. Nafamostat mesilate has been shown to inhibit key proteases within the complement cascade, including C1r and C1s, thereby attenuating the inflammatory response.[7]

dot

Caption: Inhibition of the Complement System by Nafamostat Mesilate.

Quantitative Assessment of Protease Inhibition

The inhibitory potency of Nafamostat mesilate against various serine proteases has been extensively quantified. The following table summarizes key inhibitory constants (IC50 values), providing a comparative measure of its efficacy against different targets.

| Target Protease | IC50 | Reference |

| Trypsin | 10⁻⁸ - 10⁻⁶ M | [7] |

| C1r | 10⁻⁸ - 10⁻⁶ M | [7] |

| C1s | 10⁻⁸ - 10⁻⁶ M | [7] |

| Thrombin | 10⁻⁸ - 10⁻⁶ M | [7] |

| Kallikrein | 10⁻⁸ - 10⁻⁶ M | [7] |

| Plasmin | 10⁻⁸ - 10⁻⁶ M | [7] |

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

A generalized protocol for determining the inhibitory activity of Nafamostat mesilate against a target serine protease using a fluorogenic substrate is provided below.

Materials:

-

Nafamostat mesilate

-

Target serine protease (e.g., Trypsin, Thrombin)

-

Fluorogenic substrate specific to the protease

-

Assay buffer (e.g., Tris-HCl with appropriate pH and salts)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Nafamostat mesilate in an appropriate solvent (e.g., DMSO or water).

-

Create a series of dilutions of Nafamostat mesilate in assay buffer to generate a dose-response curve.

-

Dilute the target serine protease to the desired concentration in assay buffer.

-

Prepare the substrate solution in assay buffer.

-

-

Assay Setup:

-

In the wells of the microplate, add a fixed volume of the diluted Nafamostat mesilate solutions or vehicle control.

-

Add the diluted enzyme solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add the substrate solution to each well to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

-

Data Analysis:

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of Nafamostat mesilate.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

-

Preclinical and Clinical Development: From Pancreatitis to Viral Infections

The broad-spectrum protease inhibitory activity of Nafamostat mesilate has led to its investigation and use in a variety of clinical settings.

Acute Pancreatitis

The pathophysiology of acute pancreatitis involves the premature activation of digestive enzymes, leading to autodigestion of the pancreas and a systemic inflammatory response. As a potent inhibitor of trypsin and other proteases implicated in this cascade, Nafamostat mesilate has been a cornerstone of treatment for acute pancreatitis in several countries.

A randomized controlled trial investigated the efficacy of a 20 mg short-term administration of Nafamostat mesilate in preventing post-endoscopic retrograde cholangiopancreatography (ERCP) pancreatitis.[8] The study found a significantly lower incidence of pancreatitis in the Nafamostat mesilate group (3.5%) compared to the control group (6.7%).[8] Another study suggested that while 20 mg or 50 mg of Nafamostat mesilate is effective in preventing post-ERCP pancreatitis, the higher dose did not show a significant preventive effect in high-risk patients.[9][10]

Disseminated Intravascular Coagulation (DIC)

DIC is a life-threatening condition characterized by widespread activation of the coagulation cascade. Given its potent anticoagulant properties, Nafamostat mesilate has been used in the management of DIC.[11]

Antiviral Activity

More recently, Nafamostat mesilate has garnered significant attention for its potential as an antiviral agent.[12] The entry of several viruses, including SARS-CoV-2, into host cells is dependent on the activity of host cell serine proteases, such as TMPRSS2.[12] By inhibiting these proteases, Nafamostat mesilate can block viral entry and replication.[12]

An exploratory multicenter randomized controlled trial evaluated the antiviral effects of Nafamostat in patients with early-onset COVID-19.[13] The study found a significant reduction in viral load in patients treated with Nafamostat.[13]

Pharmacokinetics

Nafamostat mesilate is characterized by a rapid onset of action and a short half-life, which is advantageous in clinical situations requiring precise control over its effects.[12] Following intravenous administration in rats (2 mg/kg), Nafamostat exhibited a multi-exponential decline with an average elimination half-life of 1.39 hours.[14] Its oral bioavailability is low.[14]

Conclusion

From its rational design as a short-acting anticoagulant to its serendipitous discovery as a potential antiviral, the development history of Nafamostat mesilate is a testament to the power of targeting fundamental enzymatic processes. Its well-characterized mechanism of action, coupled with a growing body of clinical evidence, continues to expand its therapeutic horizons. For researchers and drug development professionals, the story of Nafamostat mesilate serves as a compelling case study in the enduring relevance of protease inhibition as a therapeutic strategy and highlights the potential for drug repositioning in addressing unmet medical needs.

References

- 1. The Complement Inhibitor FUT-175 Suppresses T Cell Autoreactivity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nafamostat mesylate augments survival in rats afflicted by exertional heat stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. KR20150084165A - Method for preparing of nafamostat mesilate - Google Patents [patents.google.com]

- 5. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 6. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological studies of FUT-175, nafamstat mesilate. I. Inhibition of protease activity in in vitro and in vivo experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Continuous regional arterial infusion versus intravenous administration of the protease inhibitor nafamostat mesilate for predicted severe acute pancreatitis: a multicenter, randomized, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Is high-dose nafamostat mesilate effective for the prevention of post-ERCP pancreatitis, especially in high-risk patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of nafamostat mesilate infusion after ERCP for post-ERCP pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

A Comprehensive Technical Guide on the Physicochemical Properties of Nafamostat Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Nafamostat hydrochloride. The information presented is intended to support research and development activities by offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Introduction to this compound

Nafamostat, commonly available as a hydrochloride or mesylate salt, is a synthetic, broad-spectrum serine protease inhibitor.[1][2] It acts as a fast-acting proteolytic inhibitor and is utilized as an anticoagulant, particularly during hemodialysis, by preventing the breakdown of fibrinogen into fibrin.[2][3] Its mechanism involves the inhibition of a wide array of proteases, including thrombin, plasmin, trypsin, kallikrein, and coagulation factors VIIa, Xa, and XIIa.[1][4] Beyond its anticoagulant properties, Nafamostat has demonstrated anti-inflammatory, anticancer, and antiviral effects.[5][6] Notably, it inhibits Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease crucial for the entry of certain viruses, including SARS-CoV-2.[3][7] Research has also indicated its role in inducing apoptosis through the upregulation of tumor necrosis factor receptor-1 (TNFR1) and inhibiting NF-κB activity.[5] Due to its therapeutic potential, a thorough understanding of its physicochemical properties is essential for formulation development, stability testing, and preclinical and clinical studies.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound and its related forms are summarized below. This data is critical for designing experiments, developing analytical methods, and formulating delivery systems.

Table 1: Core Physicochemical Properties of Nafamostat and its Salts

| Property | Value | Salt Form | Reference |

|---|---|---|---|

| Chemical Name | 6-carbamimidoylnaphthalen-2-yl 4-guanidinobenzoate dihydrochloride | Hydrochloride | [8] |

| Molecular Formula | C₁₉H₁₉Cl₂N₅O₂ | Hydrochloride | [8][9] |

| Molecular Weight | 420.29 g/mol | Hydrochloride | [8] |

| CAS Number | 80251-32-7 | Hydrochloride | [5][8] |

| Molecular Formula | C₁₉H₁₇N₅O₂ | Free Base | [1][2] |

| Molecular Weight | 347.4 g/mol | Free Base | [1][3] |

| Melting Point | 253 - 267 °C | Mesylate | [10] |

| LogP | 2.062 | Free Base |[3][7] |

Table 2: Solubility Profile of Nafamostat Salts

| Solvent / Medium | Solubility Description | Salt Form | Reference |

|---|---|---|---|

| DMSO | Soluble (~1 mg/mL) | Mesylate | [8][11][12] |

| Water | Soluble (up to 25 mg/mL) | Mesylate | [13][14][15] |

| DI Water | Slightly Soluble | Mesylate | [16][17] |

| pH 2.0, 4.0, 8.0 Buffers | Slightly Soluble | Mesylate | [16][17] |

| Aqueous Buffers (general) | Sparingly Soluble | Mesylate | [11][12] |

| DMSO:PBS (pH 7.2) 1:1 | ~0.5 mg/mL | Mesylate |[11][12] |

Table 3: Stability Characteristics of Nafamostat

| Condition | Stability Profile | Key Considerations | Reference |

|---|---|---|---|

| In Plasma | Highly unstable; rapidly hydrolyzed by esterases. | Acidic pH (e.g., 1.2) is essential to inhibit enzymatic hydrolysis. | [3][7] |

| Whole Blood Storage | Stable for 3 hours at 4°C. | Collection in sodium fluoride/potassium oxalate tubes is recommended to inhibit esterases. | [18][19] |

| Aqueous Solution | Not recommended for storage > 1 day. | Prone to hydrolysis. | [11][12] |

| Infusion Solutions | Stable in 0.9% NaCl and 5% glucose for up to 24 hours at room temperature. | Standard clinical diluents. | [18] |

| Solid State (Lyophilized) | Stable for ≥ 2 years at -20°C. | Long-term storage recommendation. |[11][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of Nafamostat's properties. The following sections describe protocols for key analytical and stability experiments.

The solubility of Nafamostat can be determined using apparent and equilibrium methods.[16]

-

3.1.1 Apparent Solubility Test:

-

Accurately weigh approximately 10 mg of Nafamostat mesylate into a vial.

-

Add 200 µL of the desired solvent (e.g., deionized water, pH buffer, organic solvent) and stir vigorously.

-

Continue to add 200 µL aliquots of the solvent until the solid is completely dissolved, as observed by the naked eye.

-

Record the total volume of solvent added to calculate the approximate solubility.[16]

-

-

3.1.2 Equilibrium Solubility Test:

-

Add an excess amount of Nafamostat mesylate to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure a saturated solution.

-

Stir the suspension at a constant speed (e.g., 400 rpm) and temperature.

-

Collect aliquots of the suspension at predetermined time points (e.g., 1 hour and 4 hours).

-

Immediately filter the collected samples through a 0.45 µm syringe filter to remove undissolved solid.

-

Dilute the filtrate to a suitable concentration and quantify the amount of dissolved Nafamostat using a validated HPLC method.[16]

-

Nafamostat is highly unstable in biological fluids due to enzymatic hydrolysis.[3][7] The following protocol is designed to minimize degradation during sample handling and analysis.

-

3.2.1 Sample Collection and Handling:

-

Collect whole blood into pre-chilled tubes containing an anticoagulant and an esterase inhibitor, such as sodium fluoride/potassium oxalate.[18][19]

-

Immediately place the collected blood samples on ice or in a refrigerated environment (4°C) to slow down enzymatic activity.[19]

-

Within 3 hours of collection, centrifuge the blood samples (e.g., at 1,500 x g for 10 minutes at 4°C) to separate the plasma.[19]

-

Carefully transfer the plasma supernatant to a clean, pre-chilled polypropylene tube.

-

-

3.2.2 Plasma Sample Stabilization:

-

To prevent further hydrolysis, acidify the plasma immediately after separation.[3][7]

-

Add a small volume of concentrated acid to the plasma. For example, add 3 µL of 5.5 mol/L HCl to every 150 µL of plasma to achieve a final pH of approximately 1.2.[19]

-

Gently vortex the sample to ensure thorough mixing.

-

Store the stabilized plasma samples frozen at -20°C or -80°C until analysis.[19]

-

A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of Nafamostat in biological samples.[3][20]

-

3.3.1 Sample Preparation:

-

3.3.2 Chromatographic Conditions:

-

Utilize a suitable C18 analytical column for reversed-phase chromatography.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component with an acidic modifier (e.g., formic acid) and an organic component (e.g., methanol or acetonitrile).

-

-

3.3.3 Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification.

-

Monitor the specific precursor-to-product ion transition for Nafamostat (e.g., m/z 174.4 → 165.8 for the [M+2H]²⁺ ion) and the internal standard.[3]

-

Visualizations: Workflows and Mechanisms

Visual diagrams help to clarify complex processes and relationships. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of Nafamostat research.

Caption: General workflow for characterizing the physicochemical properties of an active pharmaceutical ingredient (API) like Nafamostat.

Caption: Stability profile and primary degradation pathway of Nafamostat via ester hydrolysis, along with key stabilization methods.

Caption: Simplified signaling diagram illustrating Nafamostat's mechanism of action as a broad-spectrum serine protease inhibitor.

References

- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nafamostat - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. apexbt.com [apexbt.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. mdpi.com [mdpi.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Nafamostat mesylate CAS#: 82956-11-4 [m.chemicalbook.com]

- 14. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]

- 15. Nafamostat Mesylate (#38695) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 16. Development of Nafamostat Mesylate Immediate-Release Tablet by Drug Repositioning Using Quality-by-Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Dance: An In-depth Technical Guide to the Interaction of Nafamostat with TMPRSS2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the serine protease inhibitor Nafamostat and the Transmembrane Protease, Serine 2 (TMPRSS2). TMPRSS2 has garnered significant attention for its crucial role in the proteolytic activation of viral spike proteins, making it a prime target for antiviral therapeutic strategies. Nafamostat, a potent inhibitor of TMPRSS2, has been extensively studied in this context. This document synthesizes key findings on its mechanism of action, binding kinetics, and structural interactions, and provides detailed experimental protocols for its characterization.

Mechanism of Action and Molecular Interactions

Nafamostat is a broad-spectrum serine protease inhibitor that functions as a slow, tight-binding substrate for TMPRSS2. Its inhibitory mechanism involves a two-step process: an initial non-covalent binding to the enzyme's active site, followed by the formation of a stable covalent acyl-enzyme intermediate.[1][2] This effectively blocks the catalytic activity of TMPRSS2, preventing the cleavage of its downstream substrates, such as viral spike proteins.[1][3]

Molecular docking and dynamics simulations have elucidated the key structural determinants of Nafamostat's interaction with the TMPRSS2 active site. The catalytic triad of TMPRSS2, comprising His296, Asp345, and Ser441, is central to this interaction.[4][5] The guanidino and amidino groups of Nafamostat play a crucial role in its binding affinity and specificity. The guanidino group forms strong electrostatic interactions with the negatively charged Asp435 residue in the S1 pocket of TMPRSS2.[2][6] Additionally, the amidino group can interact with residues such as Glu299.[6]

The pivotal step in the inhibition is the nucleophilic attack by the catalytic Ser441 residue on the ester carbonyl group of Nafamostat. This results in the formation of a covalent acyl-enzyme complex, which is long-lived and renders the enzyme inactive.[1][7] The stability of this covalent intermediate is a key factor contributing to the high potency of Nafamostat.[2]

Quantitative Data on Nafamostat-TMPRSS2 Interaction

The inhibitory potency of Nafamostat against TMPRSS2 has been quantified using various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a commonly reported metric. The following tables summarize key quantitative data from published studies.

| Parameter | Value | Assay Type | Cell Line (if applicable) | Reference |

| IC50 | 55 ± 7 nM | Cell-based enzymatic assay | HEK-293T | [1] |

| IC50 | 142 ± 31 nM (for comparison, Camostat) | Cell-based enzymatic assay | HEK-293T | [1] |

| EC50 | ~10 nM | Anti-SARS-CoV-2 activity | Not specified | [6] |

| Inhibitor | Binding Energy (kcal/mol) | Computational Method | Reference |

| Nafamostat | -7.20 | Molecular Docking | [4] |

| Camostat mesylate | -6.23 | Molecular Docking | [4] |

| Bromhexine hydrochloride | -5.51 | Molecular Docking | [4] |

| Nafamostat | -178.22 | In silico analysis | [6] |

| Camostat | -128.84 | In silico analysis | [6] |

Experimental Protocols

In Vitro TMPRSS2 Enzymatic Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the inhibitory activity of Nafamostat against recombinant TMPRSS2 using a fluorogenic peptide substrate.

Materials:

-

Recombinant human TMPRSS2 (e.g., expressed in yeast)

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Nafamostat mesylate

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20

-

DMSO (for dissolving compounds)

-

Black, flat-bottom 1536-well plates

-

Acoustic dispenser (e.g., ECHO 655)

-

Plate reader with fluorescence detection capabilities (Excitation: ~340-380 nm, Emission: ~440-460 nm)

Procedure:

-

Compound Plating: Prepare a serial dilution of Nafamostat in DMSO. Using an acoustic dispenser, add 20 nL of each Nafamostat dilution to the wells of a 1536-well plate. For control wells, add 20 nL of DMSO.

-

Substrate Addition: Dispense 20 nL of the fluorogenic peptide substrate (dissolved in DMSO) into all wells.

-

Enzyme Preparation: Dilute the recombinant TMPRSS2 in assay buffer to the desired working concentration (e.g., 33.5 µM for a final concentration of 1 µM in a 5 µL reaction).

-

Reaction Initiation: Dispense 150 nL of the diluted TMPRSS2 solution into each well to initiate the enzymatic reaction. The total reaction volume should be 5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the AMC fluorophore.

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Calculate the percentage of inhibition for each Nafamostat concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the Nafamostat concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

-

Cell-Based TMPRSS2 Inhibition Assay

This protocol provides a method to assess the inhibitory effect of Nafamostat on TMPRSS2 activity in a cellular context.

Materials:

-

HEK-293T cells

-

TMPRSS2 expression plasmid

-

Transfection reagent

-

Nafamostat mesylate

-

Fluorogenic peptide substrate (e.g., BOC-Gln-Ala-Arg-AMC)

-

Assay Buffer (e.g., PBS)

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.

-

Transfection: Transfect the cells with the TMPRSS2 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Include mock-transfected cells as a negative control.

-

Incubation for Expression: Incubate the cells for 18-24 hours to allow for TMPRSS2 expression.

-

Inhibitor Treatment:

-

Prepare serial dilutions of Nafamostat in assay buffer.

-

Remove the culture medium from the cells and wash gently with assay buffer.

-

Add the Nafamostat dilutions to the respective wells and incubate for 15 minutes.

-

-

Substrate Addition: Add the fluorogenic peptide substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of time (e.g., every 5 minutes for 1-2 hours).

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the rates to the vehicle control (100% activity) and mock-transfected cells (0% activity).

-

Plot the normalized activity against the logarithm of the Nafamostat concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

-

Visualizations

Signaling Pathway of TMPRSS2-mediated Viral Entry and Inhibition by Nafamostat

Caption: TMPRSS2-mediated viral entry and its inhibition by Nafamostat.

Experimental Workflow for In Vitro TMPRSS2 Inhibition Assay

Caption: Workflow for an in vitro TMPRSS2 enzymatic inhibition assay.

Logical Relationship of Nafamostat's Covalent Inhibition Mechanism

References

- 1. biorxiv.org [biorxiv.org]

- 2. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights and inhibition mechanism of TMPRSS2 by experimentally known inhibitors Camostat mesylate, Nafamostat and Bromhexine hydrochloride to control SARS-coronavirus-2: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Analysis and Synthesis of Nafamostat Derivatives and Evaluation of Their Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Abstract

Nafamostat, a synthetic serine protease inhibitor, has emerged as a potent antiviral agent against coronaviruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[1][2] Its primary mechanism of action involves the inhibition of the host cell surface protease, Transmembrane Protease, Serine 2 (TMPRSS2), which is crucial for the proteolytic cleavage and activation of the viral spike (S) protein, a requisite step for viral entry into host cells.[3][4] In vitro studies have consistently demonstrated Nafamostat's high potency, often in the low nanomolar range, in blocking viral entry and replication in relevant human cell lines.[3][5] This technical guide provides an in-depth overview of the antiviral properties of Nafamostat against coronaviruses, detailing its mechanism of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the associated cellular pathways.

Introduction: The Role of TMPRSS2 in Coronavirus Entry

Coronaviruses, such as SARS-CoV-2 and MERS-CoV, are enveloped RNA viruses whose entry into host cells is mediated by their spike (S) glycoproteins.[3][6] This process begins with the binding of the S1 subunit of the spike protein to a specific host cell receptor, which is Angiotensin-Converting Enzyme 2 (ACE2) for SARS-CoV-2.[7][8] Following receptor binding, the S protein must be cleaved at the S2' site to activate its fusogenic potential, enabling the fusion of the viral and host cell membranes.[9]

In respiratory epithelia, this critical activation step is predominantly carried out by the host cell surface serine protease TMPRSS2.[9][10] By cleaving the S protein, TMPRSS2 facilitates viral entry directly at the plasma membrane.[11] The indispensable role of TMPRSS2 in the lifecycle of these viruses makes it a prime therapeutic target for antiviral drug development.[3][12] Inhibiting TMPRSS2 can effectively block the virus from entering host cells, thereby preventing infection.[12][13]

Mechanism of Action of Nafamostat

Nafamostat mesylate is a broad-spectrum serine protease inhibitor.[1][14] Its antiviral activity against coronaviruses stems from its potent inhibition of TMPRSS2.[4][7] By binding to the active site of TMPRSS2, Nafamostat prevents the protease from cleaving the coronavirus S protein.[7][12] This inhibition of S protein priming effectively blocks the fusion of the viral envelope with the host cell membrane, thus halting viral entry.[1][7] Studies have shown that the antiviral activity of Nafamostat is lost in cells that do not express TMPRSS2 (e.g., Vero E6 cells), confirming that its primary mechanism is through the inhibition of this specific host protease rather than direct virucidal action.[9]

Beyond its primary role in blocking viral entry, Nafamostat also exhibits other properties that may be beneficial in the context of COVID-19. It has been used clinically in Japan and Korea for acute pancreatitis and disseminated intravascular coagulation (DIC), possessing anticoagulant and anti-inflammatory effects.[1][4][15] These secondary activities could help manage complications associated with severe COVID-19, such as thrombosis and cytokine storms.[1][15]

Caption: Nafamostat blocks viral entry by inhibiting the TMPRSS2 protease.

Quantitative Efficacy Data

Numerous in vitro studies have quantified the potent antiviral activity of Nafamostat against various coronaviruses. The tables below summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from key studies.

Table 1: Antiviral Activity of Nafamostat against SARS-CoV-2

| Cell Line | Assay Type | EC₅₀ / IC₅₀ (nM) | Reference |

| Calu-3 | Viral Infection | 2.2 | [9] |

| Calu-3 | Viral Infection | ~10 | [2][5] |

| Calu-3 | Viral Infection | 37 | [15] |

| VeroE6/TMPRSS2 | Viral Infection | ~30,000 | [5] |

| H3255 | Viral Infection | - | [15] |

Note: The higher EC₅₀ in VeroE6/TMPRSS2 cells suggests a predominance of the TMPRSS2-independent endosomal entry pathway in this cell line.[5][16]

Table 2: Comparative Potency of Nafamostat and Camostat

| Virus | Cell Line | Nafamostat EC₅₀/IC₅₀ (nM) | Camostat EC₅₀/IC₅₀ (nM) | Fold Difference | Reference |

| SARS-CoV-2 | Calu-3 | 2.2 | 14.8 | ~7x more potent | [9] |

| SARS-CoV-2 | Calu-3 | ~1-10 | ~10-100 | ~10x more potent | [5] |

| MERS-CoV | Calu-3 | 2.2 | - | - | [9] |

| MERS-CoV | 293FT Fusion Assay | - | - | ~10x more potent | [5] |

Note: Multiple studies confirm that Nafamostat is significantly more potent than Camostat, another TMPRSS2 inhibitor.[3][5][9][17]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the antiviral properties of Nafamostat.

Cell-Based TMPRSS2 Enzymatic Inhibition Assay

This assay directly measures the ability of Nafamostat to inhibit the enzymatic activity of TMPRSS2 on the surface of live cells.[12]

-

Cell Seeding and Transfection : Human Embryonic Kidney 293T (HEK-293T) cells are seeded in a 96-well plate.[18] The following day, cells are transfected with a plasmid expressing full-length human TMPRSS2.[12][18] Mock-transfected cells serve as a negative control.[18]

-

Compound Treatment : 24-48 hours post-transfection, the culture medium is removed. Cells are washed and incubated with serial dilutions of Nafamostat (or vehicle control, e.g., DMSO) for 30-60 minutes at 37°C.[12][18]

-

Substrate Addition and Measurement : A fluorogenic peptide substrate for TMPRSS2 (e.g., BOC-Gln-Ala-Arg-AMC) is added to all wells.[12] The plate is immediately placed in a fluorescence plate reader, and the kinetic increase in fluorescence (resulting from substrate cleavage) is measured over 1-2 hours.[18]

-

Data Analysis : The rate of substrate cleavage is calculated from the slope of the fluorescence versus time curve. The rates are normalized to the vehicle control (100% activity) and mock-transfected cells (0% activity). The IC₅₀ value is determined by fitting the dose-response curve.[12][18]

SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This assay uses replication-deficient viral particles to safely quantify the inhibition of S protein-mediated viral entry.[3][18]

-

Cell Culture : Calu-3 human lung epithelial cells, which endogenously express ACE2 and TMPRSS2, are seeded in 96-well plates and allowed to form a confluent monolayer.[3][14][18]

-

Compound Pre-treatment : Cells are pre-treated with various concentrations of Nafamostat for 1 hour at 37°C.[9]

-

Infection : The medium containing Nafamostat is removed and replaced with a medium containing SARS-CoV-2 pseudovirus (e.g., VSV particles pseudotyped with the SARS-CoV-2 S protein and carrying a luciferase reporter gene) in the presence of the corresponding Nafamostat concentration.[3]

-

Incubation and Lysis : The cells are incubated for 16-24 hours to allow for viral entry and reporter gene expression.[3] Subsequently, the cells are lysed.

-

Quantification : Luciferase activity in the cell lysates is measured using a luminometer.[3] The reduction in luciferase signal in Nafamostat-treated cells compared to vehicle-treated cells indicates inhibition of viral entry. The EC₅₀ is calculated from the dose-response curve.[3]

Caption: Workflow for a SARS-CoV-2 pseudovirus entry inhibition assay.

Authentic Virus Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication and spread of infectious SARS-CoV-2.

-

Cell Culture : Confluent monolayers of susceptible cells (e.g., Calu-3) are prepared in multi-well plates.[14]

-

Compound Treatment and Infection : Cells are pre-treated with serial dilutions of Nafamostat for 1 hour before the drug-containing medium is removed.[9] The cells are then inoculated with a known quantity of infectious SARS-CoV-2 for 1 hour to allow for viral adsorption.[9]

-

Overlay : After the inoculation period, the virus-containing medium is removed, and cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of Nafamostat. This restricts viral spread to adjacent cells, leading to the formation of localized lesions or "plaques".

-

Incubation and Visualization : Plates are incubated for 2-3 days to allow for plaque formation. Cells are then fixed (e.g., with 4% formaldehyde) and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis : Plaques are counted, and the percentage of plaque reduction in drug-treated wells is calculated relative to vehicle-treated wells. The EC₅₀ is determined from the dose-response curve.

Signaling Pathways in Coronavirus Infection

Coronavirus infection triggers a complex network of intracellular signaling pathways that are involved in viral replication, propagation, and the host's antiviral response.[19] While Nafamostat's primary action is at the cell surface, understanding these downstream pathways is crucial for developing combination therapies. Key pathways dysregulated by coronavirus infection include:

-

MAPK Pathways (p38, ERK, JNK) : Mitogen-Activated Protein Kinase (MAPK) pathways are often activated by viral proteins and can facilitate viral entry, replication, and the production of inflammatory cytokines.[8][19]

-

PI3K/AKT Pathway : This pathway is vital for cell survival and can be manipulated by coronaviruses to prevent premature apoptosis of the host cell, thereby maximizing viral replication.[19]

-

NF-κB Pathway : The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response.[20] SARS-CoV-2 can activate this pathway, contributing to the "cytokine storm" observed in severe COVID-19.[19][20]

Nafamostat's ability to block the initial viral entry step prevents the activation of these downstream signaling cascades that are dependent on successful infection.

Caption: Coronavirus entry triggers multiple downstream signaling pathways.

In Vivo and Clinical Studies

The promising in vitro data for Nafamostat has led to its evaluation in animal models and human clinical trials.

-

In Vivo Animal Studies : In mouse models sensitized to SARS-CoV-2 infection, intranasal administration of Nafamostat significantly reduced lung viral titers and virus-induced weight loss.[9][10][17] The protective effect was most pronounced when the drug was administered prophylactically or shortly after viral inoculation.[9][17] Studies in hamsters have also shown that a combination of Nafamostat and interferon-α can effectively suppress SARS-CoV-2 infection.[21][22]

Conclusion and Future Directions

Nafamostat is a highly potent inhibitor of TMPRSS2, effectively blocking the entry of SARS-CoV-2, MERS-CoV, and other coronaviruses into host cells in vitro.[5][9] Its mechanism of action is well-defined, and its efficacy has been demonstrated in preclinical animal models.[9][17] While some clinical studies have shown promising signals, its definitive role in the treatment of COVID-19 remains to be fully elucidated.

Future research should focus on:

-

Large, well-controlled randomized clinical trials to clarify the clinical benefits and risks of Nafamostat in different stages of COVID-19.[15]

-

Evaluation of alternative delivery routes, such as inhalation, which could deliver higher concentrations of the drug directly to the primary site of infection in the respiratory tract.

-

Studies on the efficacy of Nafamostat in combination with direct-acting antivirals (e.g., remdesivir, molnupiravir) to target multiple stages of the viral lifecycle, which may lead to synergistic effects.[30]

-

Investigation of Nafamostat's activity against emerging SARS-CoV-2 variants, as some variants may have altered dependencies on the TMPRSS2 entry pathway.[15]

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. The Anticoagulant Nafamostat Potently Inhibits SARS-CoV-2 S Protein-Mediated Fusion in a Cell Fusion Assay System and Viral Infection In Vitro in a Cell-Type-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Nafamostat for treatment of COVID-19 | Doherty Website [doherty.edu.au]

- 5. mdpi.com [mdpi.com]

- 6. The anticoagulant nafamostat potently inhibits SARS-CoV-2 infection in vitro: an existing drug with multiple possible therapeutic effects | bioRxiv [biorxiv.org]

- 7. Potential mechanisms of nafamostat therapy for severe COVID-19 pneumonia with disseminated intravascular coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inrae.fr [inrae.fr]

- 12. biorxiv.org [biorxiv.org]

- 13. Nafamostat to be evaluated as potential treatment for COVID-19 — Department of Pharmacology [pharm.ox.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Nafamostat Mesylate for Treatment of COVID-19 in Hospitalised Patients: A Structured, Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 20. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 23. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. A Randomized Trial of Nafamostat for Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ascot-trial.edu.au [ascot-trial.edu.au]

- 27. Clinical efficacy of Nafamostat Mesylate in combination with Favipiravir for COVID-19 pneumonia treatment review article - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. c19early.org [c19early.org]

- 30. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Effects of Nafamostat in Cellular Models: A Technical Guide

Nafamostat mesylate, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum anti-inflammatory properties.[1] Initially approved for conditions like acute pancreatitis and disseminated intravascular coagulation, its therapeutic potential is now being explored in a wider range of inflammatory diseases.[1][2] This technical guide provides an in-depth overview of the core mechanisms by which nafamostat modulates inflammatory responses in cellular models. It details the compound's inhibitory effects on key enzymatic cascades, its influence on critical signaling pathways such as NF-κB, and its impact on the production of inflammatory mediators.[1] This document synthesizes quantitative data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological processes, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Serine Protease Inhibition

The primary mechanism of action for Nafamostat is the potent and reversible inhibition of a wide array of serine proteases.[1] These enzymes are pivotal in numerous physiological and pathological processes, including the coagulation cascade, the complement system, the kallikrein-kinin system, and inflammatory pathways.[1][3] By inhibiting these proteases, Nafamostat effectively downregulates the enzymatic cascades that are central to the inflammatory response.[1][2] For instance, in acute pancreatitis, the overactivation of the serine protease trypsin is a key driver of the inflammatory cascade leading to tissue damage; Nafamostat's ability to inhibit trypsin helps mitigate this response.[2]

Table 1: Inhibitory Activity of Nafamostat against Key Serine Proteases

| Target Enzyme | Half-Maximal Inhibitory Concentration (IC50) | Inhibitory Constant (Ki) | Significance in Inflammation |

| Trypsin | - | 0.03 µM | Key mediator in pancreatitis-associated inflammation.[2] |

| Thrombin | 1.6 µM | 0.32 µM | Central to the coagulation cascade, linking coagulation and inflammation.[4] |

| Factor Xa | 0.1 µM | 0.02 µM | Critical component of the coagulation cascade.[4] |

| Plasmin | 0.45 µM | 0.1 µM | Involved in fibrinolysis and degradation of the extracellular matrix. |

| Kallikrein | 1.6 µM | 0.35 µM | Component of the kallikrein-kinin system, which produces inflammatory mediators. |

| TMPRSS2 | Potent Inhibitor | - | A host cell protease essential for the entry of certain viruses, linking viral infection to inflammation.[4][5] |

Note: IC50 and Ki values can vary depending on experimental conditions. The data presented are representative values from the literature.

Modulation of Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, Nafamostat influences intracellular signaling pathways that are master regulators of the inflammatory response.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression, controlling the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[1][6] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[1][7] Nafamostat has been shown to suppress the activation of NF-κB by inhibiting the degradation of IκBα, thereby retaining the p65 subunit in the cytoplasm.[1][7] This inhibitory action has been observed in various cell types, including colorectal cancer cells and gallbladder cancer cells, where it contributes to anti-tumor and radiosensitizing effects.[7][8]

NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[9][10] Recent studies have revealed a novel mechanism for Nafamostat's anti-inflammatory action through the inhibition of NLRP3 inflammasome activation.[9] This effect is mediated by targeting histone deacetylase 6 (HDAC6). Nafamostat was found to interact with and inhibit HDAC6 function, which in turn blocks the NF-κB-driven transcriptional priming of the NLRP3 inflammasome.[9] Furthermore, Nafamostat interferes with the association between HDAC6 and NLRP3, which is crucial for the intracellular transport and subsequent activation of the inflammasome complex.[9]

Quantitative Effects on Inflammatory Mediators

Nafamostat has been demonstrated to reduce the production of key inflammatory mediators in various cellular models. The following table summarizes these findings.

Table 2: Nafamostat's Inhibition of Inflammatory Mediator Production in Cellular Models

| Cell Type | Inflammatory Stimulus | Key Inflammatory Marker | Nafamostat Concentration | Observed Effect | Reference |

| Human Tracheal Epithelial (HTE) Cells | Influenza A Virus (H1N1) | Interleukin-6 (IL-6) | 100 ng/mL | Significant reduction in IL-6 secretion. | [5][11] |

| Human Tracheal Epithelial (HTE) Cells | Influenza A Virus (H1N1) | Tumor Necrosis Factor-α (TNF-α) | 100 ng/mL | Significant reduction in TNF-α secretion. | [5][11] |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Not specified | Suppression of NO overproduction. | [11] |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | Inducible Nitric Oxide Synthase (iNOS) | Not specified | Suppression of iNOS expression. | [11] |

| Human Bronchiolar Epithelia | - (Uninfected) | Pro-inflammatory Cytokines | 10 µM | Reduction in basal cytokine production. | [12] |

| Mouse Model (in vivo) | House Dust Mite (HDM) | KC/CXCL1, TARC/CCL17, MIP-1γ/CCL9 | 20 mg/kg | Reduction in cytokine levels in bronchoalveolar lavage fluid. | [13] |

| Mouse Model (in vivo) | TLR7/8 Agonist R848 | TNF, IFN-γ (in liver) | 3 mg/kg | Significant reduction in hepatic TNF and IFN-γ expression. | [14][15] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments to assess the anti-inflammatory effects of Nafamostat in cellular models.

Protocol 1: Inhibition of Virus-Induced Cytokine Production in Human Airway Epithelial Cells

This protocol is based on methodologies used to study influenza virus infection in primary human tracheal epithelial (HTE) cells.[5][11]

-

Cell Culture: Culture primary HTE cells in a serum-free medium with growth factors at 37°C in a humidified 5% CO2 atmosphere until they form confluent monolayers.[11]

-

Nafamostat Pre-treatment: Replace the medium with fresh culture medium containing various concentrations of Nafamostat (e.g., 10, 100, 1000 ng/mL) or a vehicle control. Incubate for 1-2 hours.[5]

-

Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect cells with influenza A virus (e.g., H1N1) at a specific multiplicity of infection (MOI), for instance, 0.1.[11] Allow the virus to adsorb for 1 hour.

-

Treatment: Remove the viral inoculum, wash the cells again with PBS, and add fresh medium containing the respective concentrations of Nafamostat or vehicle.

-

Sample Collection: Collect supernatants at desired time points (e.g., 24 hours post-infection) for cytokine analysis and viral titer measurement.[11]

-

Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the collected supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[4][11]

-

Viral Titer Measurement: Determine viral titers in the supernatants using a plaque assay or TCID50 assay on Madin-Darby canine kidney (MDCK) cells to confirm effects on viral replication.[11]

Protocol 2: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Murine Macrophages

This is a standard method for assessing anti-inflammatory effects in macrophage cell lines.[11]

-

Cell Culture and Seeding: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[11]

-

Nafamostat Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of Nafamostat. Pre-incubate the cells for 1 hour.[11]

-

LPS Stimulation: Add Lipopolysaccharide (LPS) to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include control wells that receive Nafamostat but no LPS, and wells that receive LPS but no Nafamostat (vehicle control).[11]

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Nitric Oxide Measurement (Griess Assay):

-

Carefully collect 50 µL of the culture supernatant from each well.

-

Mix the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.[11]

-

Protocol 3: Cell Viability Assay

It is critical to ensure that the observed anti-inflammatory effects are not a result of drug-induced cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at the same density used for the primary inflammation assays.

-

Treatment: Treat the cells with the same range of Nafamostat concentrations used in the experiments. Include a vehicle control and a positive control for cell death.

-

Incubation: Incubate the cells for the same duration as the primary experiment (e.g., 24 hours).

-

Viability Measurement: Add a cell viability reagent (e.g., MTT, WST, or CCK-8) to each well according to the manufacturer's protocol.

-

Data Acquisition: Incubate as required by the assay and then measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Nafamostat relative to the untreated vehicle control.[4]

Conclusion

Nafamostat mesylate demonstrates potent and multifaceted anti-inflammatory effects in a variety of cellular models. Its core mechanism of inhibiting a broad spectrum of serine proteases is complemented by its ability to modulate critical intracellular signaling pathways, most notably the NF-κB and NLRP3 inflammasome pathways.[1][9] By suppressing the transcription and release of key pro-inflammatory mediators such as IL-6, TNF-α, and nitric oxide, Nafamostat proves to be a powerful tool for inflammation research. The quantitative data and detailed protocols provided in this guide offer a solid foundation for scientists and researchers to design and execute experiments aimed at further elucidating its therapeutic potential in a range of inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. benchchem.com [benchchem.com]

- 5. The clinically used serine protease inhibitor nafamostat reduces influenza virus replication and cytokine production in human airway epithelial cells and viral replication in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB pathway by nafamostat mesilate suppresses colorectal cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nafamostat mesilate, a nuclear factor kappa B inhibitor, enhances the antitumor action of radiotherapy on gallbladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nafamostat mesilate prevented caerulein-induced pancreatic injury by targeting HDAC6-mediated NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Nafamostat has anti-asthmatic effects associated with suppressed pro-inflammatory gene expression, eosinophil infiltration and airway hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nafamostat reduces systemic inflammation in TLR7-mediated virus-like illness - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Impact of Nafamostat on the Kallikrein-Kinin System

Nafamostat, a synthetic serine protease inhibitor, has garnered significant attention for its broad-spectrum activity against various proteases involved in critical physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of nafamostat's mechanism of action and its profound impact on the kallikrein-kinin system (KKS), a key regulator of inflammation, blood pressure, coagulation, and pain.

Mechanism of Action of Nafamostat

Nafamostat mesylate is a potent, reversible, and fast-acting inhibitor of a wide range of serine proteases.[3][4] Its inhibitory activity is central to its therapeutic effects, down-regulating several interconnected enzymatic systems.[3] The primary mechanism involves the formation of a stable acyl-enzyme intermediate with the serine residue in the active site of the target protease, which effectively blocks its catalytic activity.[4][5] This slow, tight-binding interaction makes nafamostat a highly effective inhibitor.[4][6]